molecular formula C14H12O2S B3135983 Methyl 3-(phenylsulfanyl)benzoate CAS No. 40730-42-5

Methyl 3-(phenylsulfanyl)benzoate

Cat. No. B3135983
CAS RN: 40730-42-5
M. Wt: 244.31 g/mol
InChI Key: XDXMDWKALQTLPN-UHFFFAOYSA-N
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Description

“Methyl 3-(phenylsulfanyl)benzoate” is an organic compound. It is an ester with the chemical formula C14H12O2S1 . It is a colorless liquid that is poorly soluble in water, but miscible with organic solvents .


Synthesis Analysis

The synthesis of “Methyl 3-(phenylsulfanyl)benzoate” can be achieved through several methods. One common method is the reaction of a carboxylic acid with an alcohol in the presence of a catalyst such as concentrated sulfuric acid . Another method involves the nitration of methyl benzoate, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .


Molecular Structure Analysis

The molecular structure of “Methyl 3-(phenylsulfanyl)benzoate” is represented by the formula C14H12O2S1 . The molecular weight is approximately 214.238 Da .


Chemical Reactions Analysis

“Methyl 3-(phenylsulfanyl)benzoate” can undergo several chemical reactions. For instance, it can react with a Grignard reagent to produce 3-phenyl-3-pentanol . It can also undergo nitration, which is the substitution of an NO2 group for one of the hydrogen atoms on a benzene ring .


Physical And Chemical Properties Analysis

“Methyl 3-(phenylsulfanyl)benzoate” is a colorless, oily, transparent liquid with a pleasant fruity odor . It is soluble in methanol and ether, but insoluble in water and glycerol . The flash point is 181°F .

Safety and Hazards

“Methyl 3-(phenylsulfanyl)benzoate” is considered hazardous. It is combustible and harmful if swallowed . It is advised to avoid contact with skin, eyes, and clothing, and to avoid ingestion and inhalation .

properties

IUPAC Name

methyl 3-phenylsulfanylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12O2S/c1-16-14(15)11-6-5-9-13(10-11)17-12-7-3-2-4-8-12/h2-10H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDXMDWKALQTLPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=CC=C1)SC2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80507224
Record name Methyl 3-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-(phenylsulfanyl)benzoate

CAS RN

40730-42-5
Record name Methyl 3-(phenylsulfanyl)benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80507224
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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